molecular formula C22H16ClN3O2S B5093264 N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

Cat. No.: B5093264
M. Wt: 421.9 g/mol
InChI Key: VORTZFKLJKXXGN-UHFFFAOYSA-N
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Description

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with 2-chlorobenzoic acid under acidic conditions.

    Introduction of the Carbamothioyl Group: The benzoxazole derivative is then reacted with thiophosgene to introduce the carbamothioyl group.

    Coupling with 4-Methylbenzamide: Finally, the compound is coupled with 4-methylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with biological receptors or enzymes, while the carbamothioyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This dual interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide
  • **this compound derivatives
  • **Other benzoxazole derivatives with similar structural motifs

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-13-6-8-14(9-7-13)20(27)26-22(29)24-15-10-11-19-18(12-15)25-21(28-19)16-4-2-3-5-17(16)23/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORTZFKLJKXXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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